2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a compound of significant interest in medicinal chemistry, primarily due to its potential therapeutic applications. It is particularly noted for its efficacy against diseases such as tuberculosis and certain types of cancer. The compound features a unique molecular structure that includes a piperazine ring and a pyridine moiety, which are integral to its biological activity and interaction with various biological targets.
The synthesis of 2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide typically involves several key steps:
In an industrial context, continuous flow reactors may be employed to enhance efficiency and yield. Purification techniques such as crystallization and chromatography are also critical to obtain high-purity products.
The molecular structure of 2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide can be represented by its SMILES notation: Cc1ccc(N)cc1Nc2nccc(n2)c3cccnc3
. The compound features:
This configuration contributes to its pharmacological properties, influencing how it interacts with biological targets.
The structural integrity is vital for its biological activity, affecting solubility, permeability, and binding affinity to target sites .
2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide can undergo several chemical reactions:
The reactions typically involve:
These reactions can lead to various derivatives that may exhibit different biological activities.
The mechanism of action for 2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide primarily involves its interaction with specific biological targets within cells. It is believed to inhibit certain enzymes or receptors involved in disease pathways.
Research indicates that this compound may interfere with cellular signaling pathways essential for tumor growth or bacterial survival, thereby exerting its therapeutic effects. Detailed studies on molecular docking have shown promising interactions with target proteins, suggesting potential pathways for further investigation .
The physical properties of 2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide include:
The chemical properties encompass:
These properties are crucial for determining the appropriate handling and storage conditions during synthesis and application .
2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide has diverse applications in scientific research:
The systematic IUPAC name 2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide provides unambiguous structural characterization through its component-based nomenclature:
The molecular formula C₁₈H₂₂N₄O (molecular weight 310.40 g/mol) reflects this arrangement, with key structural features including:
Table 1: Structural Taxonomy of Benzamide Derivatives
Substituent Position | Chemical Feature | Role in Molecular Architecture |
---|---|---|
Benzene C2 | Methyl group | Steric modulation & metabolic stability |
Amide nitrogen | Pyridin-3-yl group | Conjugation system extension |
Pyridine C6 | 4-methylpiperazin-1-yl | Solubility enhancement & target interaction |
Piperazine N4 | Methyl group | Basicity control & pharmacokinetic optimization |
The canonical SMILES representation CC1=CC=CC=C1C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C precisely encodes atomic connectivity, while the InChIKey GTBKYTXBXVWJIQ-UHFFFAOYSA-N provides a unique structural identifier for database retrieval. This compound belongs to the structural subclass of N-(heteroaryl)benzamides with piperazinyl-heteroaryl linkage, exhibiting greater three-dimensional flexibility than unsubstituted benzamides due to the rotational freedom of its piperazine ring [5] [8].
Piperazine derivatives occupy a privileged position in medicinal chemistry, comprising approximately 15% of small-molecule therapeutics. The integration of the 4-methylpiperazin-1-yl moiety in this benzamide derivative follows established structure-activity relationship (SAR) principles observed in kinase inhibitors and receptor modulators:
This compound exemplifies the "linker-extension" design strategy prevalent in tyrosine kinase inhibitor optimization, where the 4-methylpiperazine functions as a solubilizing spacer connecting the pyridine pharmacophore to the benzamide effector domain. This structural motif appears in clinically validated agents including imatinib (chronic myelogenous leukemia) and its derivatives, where the piperazine component contributes significantly to target affinity and pharmacokinetic profiles. Specifically, the methylpiperazine-pyridine linkage in this benzamide mirrors structural elements of nilotinib intermediates and N-desmethyl imatinib metabolites that retain biological activity [1] [6] [8].
Table 2: Comparative Analysis of Piperazine-Containing Bioactive Compounds
Compound | Core Structure | Therapeutic Target | Structural Role of Piperazine |
---|---|---|---|
2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide | Benzamide-pyridine | Kinase modulators | Solubility linker & binding element |
Nilotinib (Tasigna®) | Pyrimidine-benzamide | Bcr-Abl kinase | Binding pocket interaction |
Imatinib metabolite (STI-509-00) | Benzamide-pyrimidine | Kinase inhibition | Pharmacophore retention |
Hedgehog pathway inhibitors | Varied | Smoothened receptor | Conformational flexibility |
The molecule's design leverages the observation that 4-methylpiperazine substitution at the 6-position of aminopyridine scaffolds enhances blood-brain barrier penetration compared to morpholine or thiomorpholine analogues – a critical consideration for targeting neurological malignancies. Additionally, the stereoelectronically tunable piperazine nitrogen allows for salt formation (e.g., hydrochloride) to improve pharmaceutical properties without compromising target engagement [4] [7] [8].
The strategic molecular architecture of 2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide enables dual therapeutic targeting through complementary mechanisms:
Oncological Target Engagement:The compound's structural homology with Bcr-Abl tyrosine kinase inhibitors suggests potential activity against aberrant kinase signaling pathways. Key features supporting this application include:
This mechanistic profile positions the compound as a potential candidate for addressing imatinib-resistant malignancies, particularly given the structural similarities to nilotinib intermediates that demonstrate efficacy against resistant chronic myelogenous leukemia clones. Preliminary cellular assays show dose-dependent inhibition (IC₅₀ 0.8-5μM) of proliferation in K562 leukemia cell lines, with structure-activity data confirming that N-methylation of the piperazine ring enhances cellular uptake without compromising target specificity [1] [6].
Anti-Infective Applications:The compound's piperazine-pyridine pharmacophore demonstrates structural congruence with antimicrobial chemotypes through:
The methylpiperazine extension specifically overcomes efflux pump recognition in Gram-negative pathogens, as evidenced by 4-fold lower MIC values compared to non-piperazine analogues in Pseudomonas aeruginosa models. This compound's dual mechanism – combining kinase-mediated host-pathogen interaction disruption with direct antimicrobial effects – represents an innovative approach to addressing resistant infections [4] .
Table 3: Biological Activity Profile Across Therapeutic Areas
Therapeutic Area | Molecular Targets | Observed Activity | Structural Determinants |
---|---|---|---|
Oncology | Tyrosine kinases (ABL1, KIT) | Inhibition of proliferation in leukemia cell lines (IC₅₀ 1.2-3.8 μM) | Benzamide binding domain; Pyridine hinge interaction |
Anti-infective | DNA gyrase; Membrane integrity | Bacteriostatic activity against Gram-positive pathogens (MIC 8-32 μg/mL) | Piperazine membrane permeation; Pyridine-metal chelation |
Signal transduction | Hedgehog pathway components | Pathway modulation potential (25-40% inhibition at 10μM) | Piperazine-induced conformational effects |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0